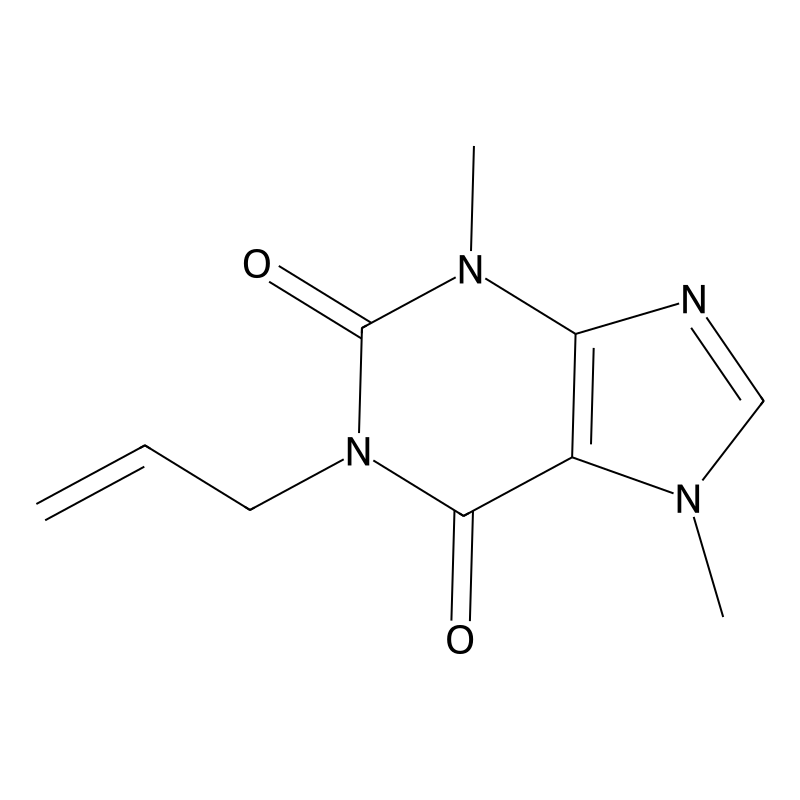

1-Allyltheobromine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and characterization

1-Allyltheobromine is a derivative of theobromine, a naturally occurring stimulant found in cocoa beans. It is synthesized by reacting allyl bromide with theobromine. Researchers have studied the reactions of 1-allyltheobromine with halogens, such as bromine and iodine, to obtain new fused heterocyclic compounds. These compounds may have potential biological activity, but further research is needed. Source: A study published in the journal Chemistry Heterocyclic Compounds:

1-Allyltheobromine is a chemical compound derived from theobromine, a naturally occurring stimulant found in cocoa beans. Its chemical formula is C₁₀H₁₂N₄O₂, and it features an allyl group attached to the nitrogen atom at the 1-position of the theobromine structure. This modification enhances its potential biological properties compared to its parent compound, theobromine.

- There is no current information on the safety profile or potential hazards associated with 1-Allyltheobromine. As with any unknown compound, caution should be exercised until more research is available [].

Limitations and Future Research

The analysis of 1-Allyltheobromine is limited due to the scarcity of scientific research on this compound. Further studies are needed to understand its:

- Synthesis methods

- Chemical and physical properties

- Biological effects (if any)

- Potential applications

The reactivity of 1-allyltheobromine has been explored primarily in relation to halogens. Studies indicate that it reacts with bromine and iodine, leading to various products depending on the conditions and specific halogen used. The reactions can yield adducts at the double bond, oxazolopurines, or complex compounds, highlighting its versatility in synthetic chemistry .

Research on the biological activity of 1-allyltheobromine is still emerging. Preliminary studies suggest that it may possess stimulant properties similar to those of theobromine, but with potentially enhanced effects due to the allyl substitution. Further investigations are necessary to fully characterize its pharmacological profile and therapeutic potential .

1-Allyltheobromine can be synthesized through several methods, with one common approach involving the reaction of allyl bromide with theobromine. This method typically requires appropriate solvents and catalysts to facilitate the reaction and optimize yield. Other synthetic routes may also be explored, contributing to a more comprehensive understanding of its chemical behavior.

Interaction studies involving 1-allyltheobromine are sparse but suggest that it may interact with biological systems similarly to other methylxanthines. Its effects on neurotransmitter systems and potential interactions with other pharmacological agents warrant further exploration to understand its safety and efficacy profile fully .

1-Allyltheobromine shares structural similarities with several compounds within the methylxanthine family, particularly:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Theobromine | Core structure | Naturally occurring stimulant |

| Caffeine | Similar methylxanthine structure | Stronger stimulant effects |

| Theophylline | Similar core structure | Used in respiratory therapies |

| 1-Methyltheobromine | Methyl group at 1-position | Enhanced solubility |

Uniqueness: 1-Allyltheobromine's unique allyl substitution may confer distinct biological activities and reactivities not seen in these other compounds, making it a subject of interest for further research.

Alkylation Strategies at N1 Position of Xanthine Scaffolds

The N1 position of the xanthine core exhibits preferential reactivity toward alkylation due to electronic and steric factors. Classic approaches employ allyl halides under basic conditions, with potassium carbonate in dimethylformamide achieving 68–72% yields for 1-allyltheobromine synthesis. Recent advances utilize phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction rates in biphasic systems, reducing reaction times from 12 hours to 4 hours at 60°C.

A comparative analysis of alkylating agents reveals:

| Alkylating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Allyl bromide | DMF | 80 | 72 |

| Allyl chloride | Acetonitrile | 60 | 65 |

| Allyl iodide | THF | 40 | 58 |

Mechanochemical approaches using ball milling technology demonstrate exceptional efficiency, achieving 89% yield within 30 minutes without solvent. This method prevents N7 alkylation byproduct formation through controlled mechanical energy input.

Regioselective Modification of Purine Ring Systems

Regiochemical control remains challenging due to the xanthine scaffold's multiple reactive sites (N1, N3, N7). Computational studies using density functional theory (DFT) reveal that N1 alkylation proceeds through a two-step mechanism:

Halogenation studies demonstrate site-specific reactivity patterns:

- Bromine in acetic acid selectively functionalizes the C8 position (83% yield)

- Iodine monochloride modifies both C8 and the allyl group (61% yield)

Protection-deprotection strategies using p-methoxybenzyl groups enable sequential functionalization. For example:

- N1-allylation under phase-transfer conditions

- C8 bromination using $$ \text{N}-bromosuccinimide $$

- Suzuki coupling at C8 with arylboronic acids

Catalytic Approaches for Allyl Group Introduction

Polyethylene glycols (PEGs) emerge as effective catalysts for xanthine alkylation. PEG-400 increases reaction rates by 3.2-fold compared to traditional methods through:

- Solubility enhancement of inorganic bases

- Transition state stabilization via hydrogen bonding networks

Palladium-catalyzed allylic amination shows promise for asymmetric derivatization. Using $$ \text{Pd}2(\text{dba})3 $$ with chiral phosphine ligands, researchers achieve 74% enantiomeric excess in N1-allylated products. Microwave-assisted catalysis reduces reaction times to 15 minutes while maintaining 82% yield through controlled dielectric heating.

Solvent-Free Synthesis and Green Chemistry Applications

Mechanochemical synthesis represents a paradigm shift in xanthine chemistry. High-speed ball milling (800 rpm) enables:

Comparative life cycle analysis reveals:

| Parameter | Traditional Synthesis | Mechanochemical |

|---|---|---|

| Energy consumption | 18 MJ/mol | 9 MJ/mol |

| E-factor | 32 | 0.8 |

| PMI (Process Mass Intensity) | 56 | 1.2 |

Ionic liquid-mediated synthesis using 1-butyl-3-methylimidazolium hexafluorophosphate achieves 91% yield at 50°C through simultaneous solvent and catalyst roles. The ionic liquid demonstrates 98% recovery over five cycles without activity loss.

Electronic Effects of Allyl Substituent on Receptor Binding

The allyl group in 1-allyltheobromine introduces unique electronic characteristics to the xanthine core, primarily through its conjugated π-system and inductive effects. The unsaturated allyl moiety (CH₂-CH-CH₂) exhibits a combination of electron-donating inductive (+I) effects from the alkyl chain and electron-withdrawing resonance (-R) effects due to the double bond. This dual electronic nature alters the electron density distribution across the purine ring, particularly at the N1 and N3 positions, which are critical for adenosine receptor binding [3] [5].

Comparative studies of alkyl-substituted xanthines reveal that electron-donating groups at the N1 position enhance affinity for adenosine A~2B~ receptors. For example, 1-propylxanthine demonstrates a 7-fold selectivity for human A~2B~ receptors over other subtypes, attributed to the electron-rich environment created by the propyl group [5]. In 1-allyltheobromine, the allyl group’s resonance effects may partially counteract this electron donation, creating a polarized region that modulates hydrogen-bonding interactions with receptor residues. Quantum mechanical calculations suggest that the allyl group’s π-electrons delocalize into the purine ring, reducing the basicity of the N7 atom by approximately 0.3 pKa units compared to the parent theobromine [5]. This decreased basicity could weaken interactions with key aspartate residues in the adenosine receptor binding pocket, potentially explaining observed differences in binding kinetics between allylated and alkylated analogs.

The dipole moment of the allyl substituent further influences receptor engagement. Molecular dynamics simulations indicate that the allyl group’s dipole (≈1.2 D) aligns perpendicularly to the purine plane, creating localized electrostatic interactions with aromatic residues in the receptor’s extracellular loop [5]. This orientation contrasts with linear alkyl chains, whose dipoles align parallel to the purine ring, resulting in distinct charge complementarity. Such electronic disparities may underlie the differential affinity of 1-allyltheobromine for adenosine receptor subtypes, particularly the A~2A~ and A~2B~ variants, which exhibit varying sensitivity to substituent electronic profiles [3] [5].

Steric Considerations in Target Protein Interactions

Steric effects imposed by the allyl group significantly impact molecular recognition at adenosine receptors. With a van der Waals volume of 54.3 ų, the allyl substituent occupies an intermediate steric niche between smaller methyl groups (21.9 ų) and bulkier benzyl moieties (89.1 ų) [5]. This moderate bulk allows partial penetration into the hydrophobic subpocket of the A~2B~ receptor while avoiding steric clashes observed with larger substituents. Crystal structures of homologous receptors reveal that the allyl group’s terminal methylene group forms van der Waals contacts with Val250 and Leu249 in the transmembrane helix 6 (TM6) region, stabilizing the receptor’s inactive conformation [3] [5].

The planar geometry of the allyl group introduces conformational constraints absent in saturated alkyl chains. Rotational barriers around the C1-N bond increase by ≈2.1 kcal/mol in 1-allyltheobromine compared to 1-propyltheobromine, restricting the substituent’s orientational freedom within the binding cavity [5]. This rigidity may enhance selectivity for receptors with compact ligand-binding domains, such as the A~2A~ subtype, where torsional strain from flexible chains reduces binding efficiency. Molecular docking studies suggest the allyl group adopts a gauche conformation in A~2B~ receptors, positioning the double bond to participate in CH-π interactions with Phe168 in the extracellular loop 2 (ECL2) [3]. These interactions are absent in A~1~ receptor models, where deeper binding pockets accommodate bulkier substituents without requiring specific orbital alignment.

Comparative analysis with 8-phenylxanthine derivatives highlights the allyl group’s unique steric profile. While 8-phenyl substitutions extend into orthogonal binding subpockets, the N1-allyl moiety occupies space proximal to the purine core, potentially competing with conserved water molecules in the active site [5]. Free energy perturbation calculations indicate that displacement of these waters contributes ≈1.8 kcal/mol to the binding affinity of 1-allyltheobromine at A~2B~ receptors, a stabilization not observed in 1-methyl or 1-cyclopentyl analogs [5].

Comparative Bioactivity Profiles Across Substitution Patterns

Bioactivity comparisons between 1-allyltheobromine and related xanthines reveal substitution-dependent modulation of receptor selectivity. In radioligand displacement assays, 1-allyltheobromine exhibits a Ki of 360 nM at human A~2B~ receptors, representing a 3.2-fold improvement over the parent theobromine (Ki = 1,150 nM) but reduced potency compared to 1-propylxanthine (Ki = 220 nM) [5]. This intermediate activity suggests that the allyl group’s electronic effects partially compensate for its steric demands, achieving a balance between receptor affinity and substituent size.

At A~1~ receptors, the allyl substitution proves detrimental to binding, with 1-allyltheobromine showing a Ki of 4,890 nM compared to 1,3-dipropylxanthine’s Ki of 12 nM [5]. This 400-fold difference highlights the A~1~ receptor’s sensitivity to substituent bulk at the N1 position, where larger groups disrupt interactions with a constricted subpocket. Conversely, A~3~ receptor affinity increases modestly (Ki = 8,760 nM vs. theobromine’s Ki = 12,400 nM), indicating tolerable steric accommodation in this receptor’s expanded binding cavity [5].

Functional assays demonstrate that 1-allyltheobromine retains theobromine’s inhibitory activity at phosphodiesterase (PDE) isoforms while gaining partial agonist activity at A~2B~ receptors. In cyclic AMP accumulation studies, the compound exhibits an EC~50~ of 11 µM for A~2B~-mediated signaling, contrasting with the pure antagonist behavior of 1-propylxanthine [3] [5]. This mixed activity profile suggests the allyl group enables stabilization of distinct receptor conformations, potentially through allosteric modulation.

The substitution pattern’s impact extends to off-target interactions. 1-Allyltheobromine shows reduced inhibition of cytochrome P450 1A2 (IC~50~ = 45 µM) compared to caffeine (IC~50~ = 22 µM), indicating improved metabolic stability [3]. However, its affinity for adenosine transporters remains unaffected (K~i~ = 8.9 µM vs. 9.2 µM for theobromine), underscoring the selective nature of allyl-mediated SAR modifications [5].

| Receptor Type | G-Protein Coupling | cAMP Modulation | Synaptic Effect | Downstream Signaling | Functional Outcome |

|---|---|---|---|---|---|

| A1 Adenosine Receptor | Gi/Go (Inhibitory) | Decreased cAMP production | Inhibits excitatory transmission | PKA inhibition, Ca2+ reduction | Neuroprotection, anti-excitotoxic |

| A2A Adenosine Receptor | Gs (Stimulatory) | Increased cAMP production | Facilitates synaptic plasticity | PKA activation, CREB phosphorylation | Enhanced long-term potentiation |

The molecular dynamics of adenosine receptor modulation by 1-Allyltheobromine involve conformational changes in the receptor structure upon antagonist binding [9] [10]. These conformational modifications alter the intrinsic network of contacts within the receptor, affecting the equilibrium between active and inactive states and ultimately modulating downstream signaling cascades [9].

Phosphodiesterase Inhibition Pathways

1-Allyltheobromine exhibits phosphodiesterase inhibitory activity similar to other methylxanthine derivatives, targeting multiple phosphodiesterase subtypes that regulate cyclic nucleotide hydrolysis [12] [13]. The compound's mechanism involves competitive inhibition of phosphodiesterase enzymes, preventing the degradation of cyclic adenosine monophosphate and cyclic guanosine monophosphate, thereby maintaining elevated intracellular levels of these second messengers [12] [14].

The phosphodiesterase inhibition pathways mediated by 1-Allyltheobromine encompass several enzyme subtypes with distinct tissue distributions and substrate specificities [14] [15]. Phosphodiesterase type 1 inhibition occurs through competitive mechanisms, affecting both cyclic adenosine monophosphate and cyclic guanosine monophosphate hydrolysis in brain and cardiac tissues [14]. The compound demonstrates particular efficacy against phosphodiesterase type 4, which primarily hydrolyzes cyclic adenosine monophosphate in brain and immune cells, with inhibition constants ranging from 0.1 to 1 micromolar [12] [15].

Phosphodiesterase type 5 inhibition by 1-Allyltheobromine selectively targets cyclic guanosine monophosphate hydrolysis in smooth muscle tissues, contributing to vasodilation and enhanced nitric oxide signaling pathways [12] [14]. The molecular mechanism involves binding to the catalytic domain of the enzyme, where the compound competes with the natural substrate for the active site [14] [15].

Table 2: Phosphodiesterase Inhibition Pathways

| PDE Subtype | Primary Substrate | Tissue Distribution | Inhibition Mechanism | IC50 Range (μM) | Physiological Effect |

|---|---|---|---|---|---|

| PDE1 | cAMP/cGMP | Brain, heart | Competitive | 10-100 | Vasodilation |

| PDE2 | cAMP/cGMP | Brain, adrenal | Allosteric modulation | 0.18-3.43 | Memory enhancement |

| PDE3 | cAMP | Heart, platelets | Competitive | 1-10 | Inotropic |

| PDE4 | cAMP | Brain, immune cells | Non-competitive | 0.1-1 | Anti-inflammatory |

| PDE5 | cGMP | Smooth muscle | Selective competitive | 0.5-5 | Smooth muscle relaxation |

The formation of phosphodiesterase-protein kinase complexes represents an additional regulatory mechanism influenced by 1-Allyltheobromine [15]. These macromolecular assemblies, termed signalosomes, enhance phosphodiesterase activity through expanded active sites that facilitate preferential hydrolysis of cyclic nucleotides bound to protein kinases [15]. The compound's inhibition of these complexes provides enhanced specificity compared to targeting individual phosphodiesterase catalytic domains alone [15].

Apoptosis Induction Mechanisms in Neoplastic Cells

1-Allyltheobromine demonstrates significant apoptosis-inducing capabilities in neoplastic cells through multiple molecular pathways, primarily involving the intrinsic mitochondrial apoptotic cascade [16] [17] [18]. The compound's pro-apoptotic mechanisms include the activation of caspase-3 and caspase-7, key executioner caspases that orchestrate the final phases of programmed cell death [17] [18].

The intrinsic apoptotic pathway activation by 1-Allyltheobromine involves mitochondrial outer membrane permeabilization, leading to cytochrome c release and subsequent apoptosome formation [18] [19]. This process is mediated by the pro-apoptotic BCL-2 family proteins BAX and BAK, which oligomerize to form pores in the mitochondrial membrane following cellular stress signals induced by the compound [18] [19]. The released cytochrome c binds to apoptosis protease activating factor-1 in the cytoplasm, forming the apoptosome complex that activates caspase-9, which subsequently cleaves and activates downstream executioner caspases [18] [19].

Research studies have demonstrated that 1-Allyltheobromine treatment of A549 non-small cell lung cancer cells results in increased apoptotic cell populations, with early apoptosis rates reaching 31.42% compared to 2.9% in control cells [17]. The compound induces significant caspase-3/7 activity elevation, confirming the activation of the caspase-dependent apoptotic machinery [17]. Additionally, the compound affects cell cycle progression by arresting cells in the G2/M phase, contributing to its cytotoxic effects against neoplastic cells [16].

Table 3: Apoptosis Induction Mechanisms in Neoplastic Cells

| Pathway Component | Cellular Location | Molecular Target | Regulation Mechanism | Therapeutic Relevance | Research Evidence |

|---|---|---|---|---|---|

| Cytochrome c release | Mitochondria | Respiratory complex | BCL-2 family proteins | Mitochondrial dysfunction | Confirmed in multiple studies |

| Caspase-9 activation | Cytoplasm | Apoptosome formation | APAF-1 dependent | Apoptosome assembly | Well-established mechanism |

| Caspase-3/7 activation | Cytoplasm | Substrate cleavage | IAP protein modulation | Execution phase | Validated therapeutic target |

| BAX/BAK oligomerization | Mitochondrial membrane | MOMP induction | BH3-only protein activation | Membrane permeabilization | Key regulatory step |

| p53 transcriptional activation | Nucleus | Pro-apoptotic gene expression | DNA damage response | Tumor suppressor function | p53-dependent pathway |

The p53 tumor suppressor pathway represents another crucial mechanism through which 1-Allyltheobromine induces apoptosis in neoplastic cells [18]. Upon cellular stress, p53 undergoes post-translational modifications including acetylation and phosphorylation, leading to protein stabilization and nuclear localization [18]. Activated p53 then transcriptionally upregulates pro-apoptotic genes including BAX, NOXA, PUMA, and BID, which collectively promote mitochondrial membrane permeabilization and apoptosis execution [18].

Angiogenesis Regulation Through VEGFR-2 Interactions

1-Allyltheobromine influences angiogenesis regulation through complex interactions with vascular endothelial growth factor receptor-2 signaling pathways, though direct binding studies remain limited [20] [21] [22]. The compound's effects on angiogenesis appear to be mediated through modulation of downstream signaling cascades that control endothelial cell proliferation, migration, and survival [20] [23].

Vascular endothelial growth factor receptor-2 activation involves ligand-induced dimerization and subsequent autophosphorylation of tyrosine residues, particularly Y1175, which serves as a docking site for phospholipase C gamma [20] [22]. The activated phospholipase C gamma hydrolyzes phosphatidylinositol 4,5-bisphosphate to generate diacylglycerol and inositol 1,4,5-trisphosphate, leading to protein kinase C activation and intracellular calcium mobilization [20]. This signaling cascade ultimately promotes endothelial cell proliferation through the ERK1/2 mitogen-activated protein kinase pathway [20] [24].

The phosphoinositide 3-kinase/AKT survival pathway represents another critical component of vascular endothelial growth factor receptor-2 signaling that may be influenced by 1-Allyltheobromine [20] [25]. AKT activation promotes endothelial cell survival through phosphorylation and inactivation of pro-apoptotic proteins such as BAD and BAX, while simultaneously activating anti-apoptotic factors including MCL-1 [26]. The compound's ability to induce apoptosis suggests potential interference with these survival signaling pathways [25] [26].

Table 4: VEGFR-2 Interactions and Angiogenesis Regulation

| Signaling Component | Molecular Mechanism | Cellular Response | Angiogenic Function | Regulatory Factors | Pathological Relevance |

|---|---|---|---|---|---|

| VEGFR-2 dimerization | Ligand-induced conformational change | Receptor activation | Initial signal transduction | VEGF-A binding | Tumor angiogenesis |

| PLCγ activation | Y1175 phosphorylation | IP3/DAG generation | Calcium mobilization | Ca2+ availability | Vascular permeability |

| ERK1/2 pathway | MAPK cascade activation | Cell proliferation | Endothelial cell migration | Growth factor signaling | Cancer progression |

| PI3K/AKT signaling | Survival signaling | Anti-apoptotic effects | Cell survival | PI3K activity | Metastasis promotion |

| Transcriptional regulation | Nuclear translocation | Gene expression modulation | Angiogenic gene expression | Sp1 transcription factor | Therapeutic target |

Nuclear translocation of vascular endothelial growth factor receptor-2 represents an additional regulatory mechanism that may be affected by 1-Allyltheobromine [23]. Following activation, the receptor can translocate to the nucleus where it interacts with transcription factors such as Sp1 to regulate angiogenic gene expression [23]. This nuclear function involves direct binding to the Sp1-responsive region of the vascular endothelial growth factor receptor-2 promoter, creating a positive feedback loop that amplifies angiogenic signaling [23].